molecular formula C22H16ClN3O2S B2780364 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923678-13-1

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B2780364
CAS RN: 923678-13-1
M. Wt: 421.9
InChI Key: LDRDOPLKIMNAFA-UHFFFAOYSA-N
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Description

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Molecular Docking : Novel pyridine and fused pyridine derivatives have been synthesized, showcasing antimicrobial and antioxidant activities. These compounds underwent in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential for further pharmacological exploration (Flefel et al., 2018).

  • Structure-Activity Relationships : Investigations into the metabolic stability of PI3Kα and mTOR inhibitors have led to the exploration of various heterocyclic analogs, aiming to reduce metabolic deacetylation. This has implications for the development of more stable therapeutic agents with potential cancer-fighting properties (Stec et al., 2011).

  • Antimicrobial Studies of Pyridine Derivatives : New pyridine derivatives have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. This research underscores the importance of chemical modifications to enhance the biological efficacy of such compounds (Patel & Agravat, 2007).

Anticancer Potential

  • VEGFR-2 Inhibition : Substituted benzamides have been identified as potent and selective inhibitors of VEGFR-2 kinase activity, demonstrating excellent selectivity and efficacy in cancer models. This highlights the role of such compounds in cancer therapy, particularly in targeting vascular endothelial growth factors (Borzilleri et al., 2006).

  • Antimicrobial and Antitumor Activities : The synthesis of thiazolo[3,2-a]pyridines and related compounds has been associated with antimicrobial activity. Additionally, some of these compounds have shown antitumor activities, suggesting their dual-functional role in therapeutic applications (El-Maghraby et al., 2002).

properties

IUPAC Name

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c1-14(27)16-2-4-17(5-3-16)21(28)26(13-15-8-10-24-11-9-15)22-25-19-7-6-18(23)12-20(19)29-22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRDOPLKIMNAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

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